![molecular formula C24H21N3OS B3000986 4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 423740-30-1](/img/structure/B3000986.png)
4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
The compound is a derivative of biphenyl and tetrahydropyrimidine. Biphenyl derivatives are known to exhibit a wide range of biological activities and are used in the pharmaceutical industry . Tetrahydropyrimidines are a class of compounds that have been studied for their potential biological activities.
Molecular Structure Analysis
The compound contains a biphenyl moiety and a tetrahydropyrimidine moiety. The biphenyl part consists of two phenyl rings connected by a single bond . The tetrahydropyrimidine part is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For example, the sulfur atom in the tetrahydropyrimidine ring can potentially participate in redox reactions .Scientific Research Applications
Synthesis of Metal Complexes
This compound is utilized in the synthesis of metal complexes, particularly with metals like europium and terbium. These complexes have potential applications in areas such as organic light-emitting diodes (OLEDs) and as catalysts in various chemical reactions .
Biological Activity Studies
Researchers employ this compound in the study of its biological activities. It may be tested for antimicrobial, antifungal, or anticancer properties, as part of the development of new pharmaceuticals .
properties
IUPAC Name |
6-methyl-N-phenyl-4-(4-phenylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-16-21(23(28)26-20-10-6-3-7-11-20)22(27-24(29)25-16)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,22H,1H3,(H,26,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJUSMCONGQPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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